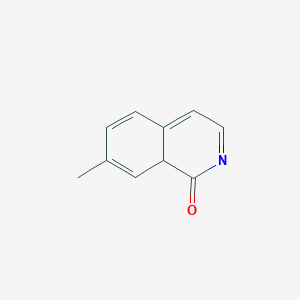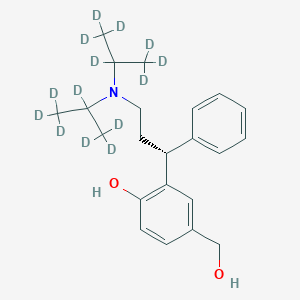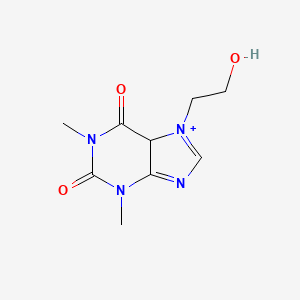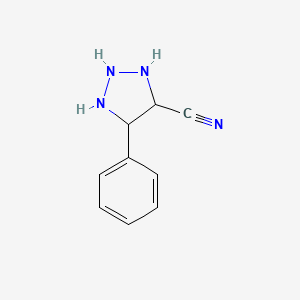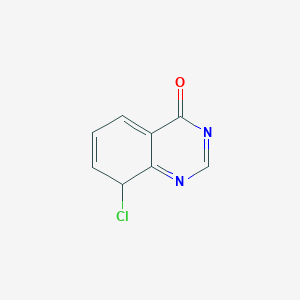
8-chloro-8H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-8H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone core with a chlorine atom at the 8th position, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Niementowski Reaction: One common method for synthesizing quinazolinones involves the reaction of anthranilic acid with formamide.
Microwave Irradiation: The condensation of 2-(o-aminophenyl)-4(3H)-quinazolinone with ortho-esters under microwave irradiation has been reported to yield quinazolinone derivatives efficiently.
Transition-Metal-Free Annulation: A one-pot intermolecular annulation reaction of o-amino benzamides and thiols can also be employed to synthesize quinazolinones.
Industrial Production Methods
Industrial production methods for 8-chloro-8H-quinazolin-4-one would likely involve scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and microwave-assisted synthesis could be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atom at the 8th position can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: Quinazolinones can participate in oxidation and reduction reactions, which can modify the functional groups attached to the core structure.
Cyclization Reactions: Quinazolinones can be synthesized through cyclization reactions involving anthranilic acid derivatives and formamide.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles such as amines, thiols, and alcohols can be used.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be employed for oxidation reactions.
Reducing Agents: Catalytic hydrogenation or metal hydrides can be used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted quinazolinones, while oxidation and reduction can lead to different functionalized derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-chloro-8H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. For example, quinazolinone derivatives have been shown to inhibit enzymes such as tankyrases, which are involved in cellular signaling pathways . The chlorine atom at the 8th position can enhance the binding affinity and selectivity of the compound towards its targets, leading to improved biological activity .
Comparison with Similar Compounds
Similar Compounds
2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.
2-(4-chlorophenyl)-quinazolin-4(3H)-one: Also shows α-glucosidase inhibitory activity.
Quinazolin-2(1H)-one: Another isomer of quinazolinone with different biological activities.
Uniqueness
8-chloro-8H-quinazolin-4-one is unique due to the presence of the chlorine atom at the 8th position, which can significantly influence its chemical reactivity and biological properties. This structural feature can enhance its potential as a therapeutic agent by improving its binding affinity and selectivity towards specific molecular targets .
Properties
Molecular Formula |
C8H5ClN2O |
|---|---|
Molecular Weight |
180.59 g/mol |
IUPAC Name |
8-chloro-8H-quinazolin-4-one |
InChI |
InChI=1S/C8H5ClN2O/c9-6-3-1-2-5-7(6)10-4-11-8(5)12/h1-4,6H |
InChI Key |
DBCNNWLNKVTFRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C2=NC=NC(=O)C2=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-2-imino-5H-purin-6-one](/img/structure/B12365102.png)
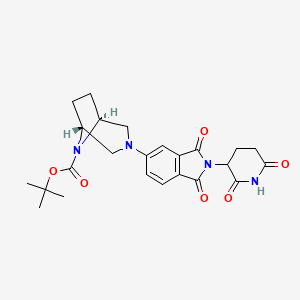
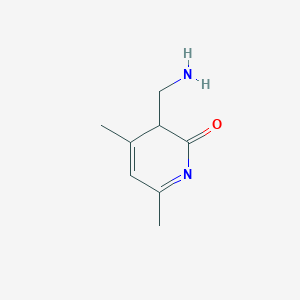
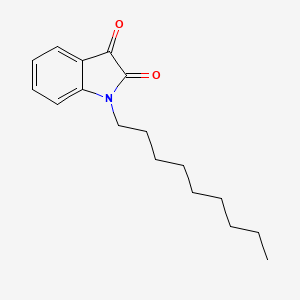

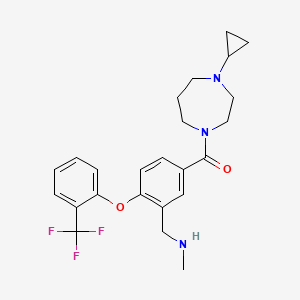
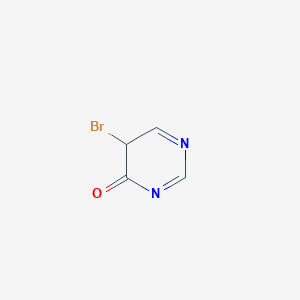
![dilithium;[(2R,3R,5R)-5-(4-(15N)azanyl-2-oxo(1,3-15N2)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12365125.png)
